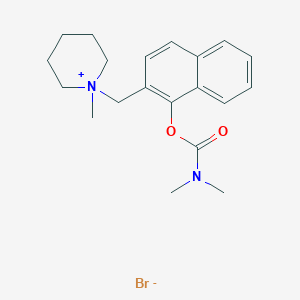
2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an amino group, an acetamide group, and a butenedioic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid can be achieved through several methods. One common approach involves the reaction of 2-methyloctan-2-amine with acetic anhydride to form the acetamide derivative. This intermediate is then reacted with but-2-enedioic acid under controlled conditions to yield the final compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexyl carbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted acetamides. These products can be further utilized in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The amino and acetamide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The butenedioic acid moiety can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminoacetanilide: An amino derivative of acetanilide with similar structural features.
3-aminoacetanilide: Another isomer of aminoacetanilide with different substitution patterns.
4-aminoacetanilide: A third isomer of aminoacetanilide with unique properties.
Uniqueness
2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65822-56-2 |
|---|---|
Formule moléculaire |
C15H28N2O5 |
Poids moléculaire |
316.39 g/mol |
Nom IUPAC |
2-amino-N-(2-methyloctan-2-yl)acetamide;but-2-enedioic acid |
InChI |
InChI=1S/C11H24N2O.C4H4O4/c1-4-5-6-7-8-11(2,3)13-10(14)9-12;5-3(6)1-2-4(7)8/h4-9,12H2,1-3H3,(H,13,14);1-2H,(H,5,6)(H,7,8) |
Clé InChI |
GMSOIKCHWXMIHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)NC(=O)CN.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


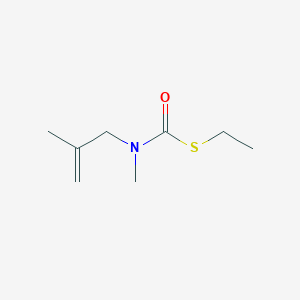
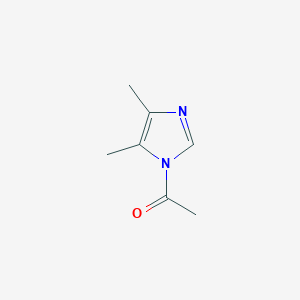
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
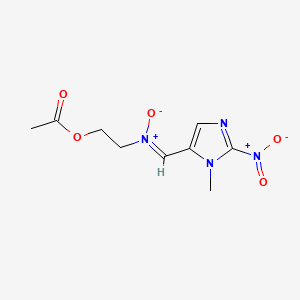
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
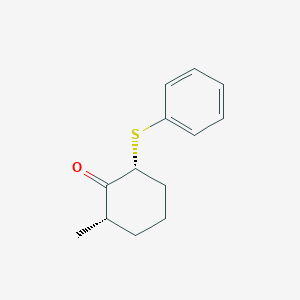
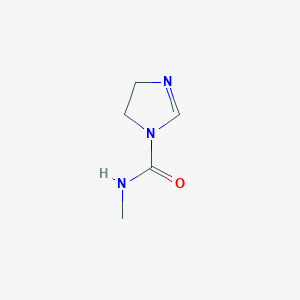
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)

